2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide
Overview
Description
“2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide” is a chemical compound. Its IUPAC name is 2-[(2-aminophenyl)sulfanyl]acetamide . It has a molecular weight of 182.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2OS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 115-116 degrees Celsius .Scientific Research Applications
Crystal Structure and Molecular Analysis
- The study of crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl] derivatives, reveals insights into their folded conformations and intramolecular hydrogen bonding, which could be relevant for understanding the structural properties of "2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide" (Subasri et al., 2016).
Synthesis and Evaluation of Antimicrobial Agents
- Novel heterocyclic compounds incorporating sulfamoyl moieties, akin to the structure of interest, have been synthesized for potential use as antimicrobial agents. The study explores the reactivity of related cyanoacetamide derivatives towards various reactants to produce compounds with promising antimicrobial activities (Darwish et al., 2014).
Antifolate Inhibitors for Antitumor and Antibacterial Agents
- Synthesis of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, structurally related to the compound of interest, has been conducted for their potential as antifolate inhibitors of thymidylate synthase, serving as antitumor and antibacterial agents (Gangjee et al., 1996).
Erythroleukemic Differentiation Inducers
- Studies on compounds structurally related to hexamethylenebisacetamide, a potent inducer of erythroid differentiation, could provide a context for understanding the potential bioactivity of "this compound" in inducing cellular differentiation (Reuben et al., 1978).
Quantum Chemical Insights
- Quantum chemical analysis of related compounds provides insights into their molecular structure, hydrogen-bonded interactions, and potential as antiviral agents against SARS-CoV-2, which could inform research on "this compound" (Mary et al., 2020).
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSOJKFATMAGQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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